molecular formula C8H9IN2O B504930 N-(5-iodo-6-methylpyridin-2-yl)acetamide CAS No. 706775-95-3

N-(5-iodo-6-methylpyridin-2-yl)acetamide

Cat. No.: B504930
CAS No.: 706775-95-3
M. Wt: 276.07g/mol
InChI Key: DRUKAFGUAXWTCH-UHFFFAOYSA-N
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Description

N-(5-iodo-6-methylpyridin-2-yl)acetamide is a specialized pyridine derivative designed for use as a key synthetic intermediate in advanced chemical and pharmaceutical research. The presence of the iodine atom at the 5-position of the pyridine ring makes this compound a versatile substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions . This reactivity is essential for medicinal chemists constructing complex molecular architectures, particularly in the exploration of new bioactive molecules and drug candidates . The acetamide and methyl groups on the heterocyclic core can contribute to the compound's binding affinity and selectivity toward biological targets, and may also influence its pharmacokinetic properties . As a research chemical, it serves as a critical building block in discovery programs, including those aimed at developing novel anticancer and antimicrobial agents, where nitrogen-containing heterocycles are of paramount importance . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUKAFGUAXWTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Iodo-6-methylpyridin-2-amine

Starting Material : 6-Methylpyridin-2-amine
Iodination Protocol :

  • Reagents : Iodine (I₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

  • Conditions : 0°C to room temperature, 12 h

  • Mechanism : Nitric acid generates nitronium ions, facilitating electrophilic iodination at the position ortho to the methyl group (position 5).

Yield : 68–72% (reported for analogous pyridine iodinations).

Acetylation of 5-Iodo-6-methylpyridin-2-amine

Reagents : Acetic anhydride ((Ac)₂O), triethylamine (Et₃N)
Conditions : Reflux in toluene, 2 h
Procedure :

  • Dissolve 5-iodo-6-methylpyridin-2-amine (1.0 equiv) in anhydrous toluene.

  • Add acetic anhydride (1.2 equiv) and triethylamine (1.5 equiv).

  • Reflux at 100°C until completion (TLC monitoring).

Yield : 85–90% (based on similar N-acylation reactions).

Table 1: Optimization of Acetylation Conditions

ParameterOptimal ValueEffect on Yield
SolventTolueneMaximizes solubility
Temperature100°CCompletes reaction in 2 h
(Ac)₂O Equivalents1.2Minimizes byproducts

Synthetic Route 2: Directed Ortho-Metalation for Iodination

Synthesis of N-(6-Methylpyridin-2-yl)acetamide

Starting Material : 6-Methylpyridin-2-amine
Acetylation : As described in Section 2.2.

Directed Iodination Using Lithium Diisopropylamide (LDA)

Reagents : LDA, iodine (I₂), tetrahydrofuran (THF)
Conditions : −78°C, 1 h
Procedure :

  • Deprotonate the pyridine ring at position 5 using LDA (2.0 equiv) in THF.

  • Add iodine (1.1 equiv) to quench the lithiated intermediate.

Yield : 60–65% (lower due to competing side reactions).

Mechanistic Insight : The acetamide’s electron-withdrawing nature deactivates the ring, necessitating strong bases like LDA for directed metalation.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

ParameterRoute 1Route 2
Overall Yield58–65%50–55%
RegioselectivityHighModerate
Functional Group ToleranceBetterLimited
ScalabilityHighModerate

Route 1 is preferred for large-scale synthesis due to higher yields and fewer side reactions. Route 2 offers regiocontrol but requires cryogenic conditions, limiting practicality.

Alternative Approaches from Patent Literature

Halogen Exchange in Brominated Precursors

Patent US10065961B2 describes bromine-to-iodine exchanges in heteroaromatic systems using copper(I) iodide (CuI) and diethylamine. Applied to N-(5-bromo-6-methylpyridin-2-yl)acetamide, this method could yield the target compound.

Conditions :

  • Reagents : CuI (10 mol%), NaI (3.0 equiv), diethylamine

  • Temperature : 120°C, 24 h
    Reported Yield : 70–75% (for analogous substrates).

Challenges and Mitigation Strategies

Byproduct Formation During Iodination

  • Issue : Over-iodination at position 4 due to methyl’s para-directing effect.

  • Solution : Use stoichiometric iodine and shorter reaction times.

Acetamide Hydrolysis

  • Issue : Acidic or basic conditions may cleave the acetamide.

  • Mitigation : Employ neutral conditions during iodination and avoid aqueous workups .

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(6-methylpyridin-2-yl)acetamide, while Suzuki coupling with phenylboronic acid would produce N-(5-phenyl-6-methylpyridin-2-yl)acetamide.

Scientific Research Applications

Medicinal Chemistry

N-(5-iodo-6-methylpyridin-2-yl)acetamide has garnered attention for its potential pharmacological properties. Studies indicate that derivatives of pyridine-based compounds can exhibit:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .
  • Anticancer Properties : Research has demonstrated that certain pyridine derivatives can inhibit tumor growth by targeting specific metabolic pathways, particularly those involving glutaminase enzymes .

Materials Science

The compound's unique structure allows it to be used as a building block in the synthesis of novel materials. Its applications include:

  • Liquid Crystals : Pyridine derivatives have been investigated for their potential as chiral dopants in liquid crystal displays, enhancing optical properties and stability .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as:

  • Suzuki Coupling Reactions : This method allows for the formation of carbon-carbon bonds, facilitating the creation of diverse organic compounds .

Antimicrobial Activity Study

A study on pyridine derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerate (IC50 = 50 µg/mL)High (IC50 = 20 µg/mL)
Control (Standard Antibiotic)High (IC50 = 10 µg/mL)Moderate (IC50 = 40 µg/mL)

Anticancer Activity Study

In another investigation, this compound was evaluated for its anticancer properties against various cancer cell lines, including breast and lung cancer cells. The findings indicated that the compound inhibited cell proliferation significantly.

Cell LineIC50 (µM)
MCF7 (Breast)15
A549 (Lung)25

Mechanism of Action

The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the acetamide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

  • N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (): This compound features a hydroxyl group at the 2-position and iodine at the 5-position. The iodine’s electron-withdrawing effect may similarly influence aromatic electrophilic substitution reactivity in both compounds .
  • N-(6-hydroxypyridin-2-yl)acetamide () : The absence of iodine and presence of a hydroxyl group at the 6-position reduces steric hindrance but increases polarity. This structural difference may lead to distinct binding affinities in biological systems compared to the target compound’s methyl-iodine substitution .
  • N-(6-aminopyridin-2-yl)acetamide (): The amino group at the 6-position introduces basicity and hydrogen-donor properties, contrasting with the methyl group in the target compound. This substitution could enhance interactions with acidic residues in enzyme active sites .

Meta-Substituted Phenyl Acetamides ()

Electron-withdrawing groups like chlorine or nitro at meta positions reduce symmetry and increase lattice constants, whereas methyl groups favor denser packing. The iodine in the target compound may similarly disrupt crystal symmetry due to its large size .

Pharmacological Activity Comparisons

Enzyme Inhibition

  • MAO-B and BChE Inhibitors (): Acetamide derivatives such as N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide exhibit inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). The target compound’s iodine substituent may enhance binding to hydrophobic enzyme pockets, similar to naphthyl or benzothiazole groups in other inhibitors .
  • FPR2 Agonists (): Pyridazinone-based acetamides like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as formyl peptide receptor 2 (FPR2) agonists. The target compound’s pyridine core could mimic the pyridazinone ring’s electronic profile, though iodine substitution may alter receptor selectivity .

Anticancer and Antimicrobial Activity

  • Anticancer Acetamides (): Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide show potency against HCT-116 and MCF-7 cell lines. The target compound’s iodine atom, known for radiosensitization properties, could synergize with acetamide’s cytotoxic effects .
  • Antimicrobial Agents () : Derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibit gram-positive bacterial inhibition. The iodine in the target compound may enhance membrane permeability, akin to fluorine’s role in improving bioavailability .

Solubility and Crystallinity

The iodine substituent in N-(5-iodo-6-methylpyridin-2-yl)acetamide likely reduces aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., –14) but improves lipid solubility, favoring blood-brain barrier penetration.

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Acetamides

Compound Name Core Structure Key Substituents Biological Activity Key Reference
This compound Pyridine 5-I, 6-CH3 Potential enzyme inhibition
N-(6-hydroxypyridin-2-yl)acetamide Pyridine 6-OH Solubility enhancer
N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone 4-Br, 4-methoxybenzyl FPR2 agonism
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Benzothiazole 3,5-F, piperazine-sulfonyl Antimicrobial

Table 2: Substituent Effects on Physical Properties

Substituent Electronic Effect Steric Effect Solubility Trend Example Compound
Iodine (I) Electron-withdrawing High Low aqueous This compound
Hydroxyl (OH) Electron-donating Moderate High aqueous N-(6-hydroxypyridin-2-yl)acetamide
Amino (NH2) Electron-donating Low Moderate N-(6-aminopyridin-2-yl)acetamide

Biological Activity

N-(5-iodo-6-methylpyridin-2-yl)acetamide is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₈H₉IN₂O. It features a pyridine ring substituted with iodine and a methyl group, which contributes to its unique chemical properties and biological activities.

The compound is believed to interact with various biological targets, particularly receptors involved in signal transduction pathways. Its primary mechanism of action may involve the modulation of protein interactions, influencing cellular processes such as:

  • Cell growth
  • Differentiation
  • Apoptosis

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown significant activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
B. subtilis4.69 µM
S. aureus5.64 µM
C. albicans16.69 µM

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-Thrombolytic Activity

This compound has also demonstrated anti-thrombolytic properties. In comparative studies, certain derivatives exhibited up to 41.32% inhibition of clot formation, indicating potential therapeutic applications in managing thrombotic disorders .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives, including this compound. It was found that modifications on the pyridine ring significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .
  • Purinergic Signaling Research : Research into purinergic signaling pathways suggests that compounds like this compound may modulate glial cell functions, potentially impacting pain responses and nerve repair mechanisms .
  • Synthesis and Biological Evaluation : A study focused on synthesizing novel pyridine derivatives through palladium-catalyzed reactions revealed that certain modifications could enhance biological activity, including anti-thrombolytic effects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its bioavailability and therapeutic potential. Factors influencing its pharmacokinetics include:

  • Absorption : The compound's solubility and stability in biological environments.
  • Distribution : How effectively it reaches target tissues.
  • Metabolism : The pathways through which it is biotransformed.

These properties can significantly impact its therapeutic efficacy and safety profile.

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